4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide is a heterocyclic compound characterized by a benzodioxole core—a fused bicyclic system featuring a benzene ring joined to a 1,3-dioxole group. This scaffold incorporates two methoxy groups (–OCH₃) at positions 4 and 7 and a carboxamide moiety (–CONH₂) at position 5. The molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol [2]. Key structural attributes include:
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁NO₅ |
Molecular Weight | 225.20 g/mol |
Hydrogen Bond Donor Count | 1 (amide N–H) |
Hydrogen Bond Acceptor Count | 5 (amide C=O, dioxole O, methoxy O) |
Topological Polar Surface Area | 64.6 Ų |
This carboxamide derivative traces its origins to natural benzodioxole isolates. Apiol (4,7-dimethoxy-5-allyl-1,3-benzodioxole), a phenylpropene abundant in parsley and celery seeds, served as a key structural precursor [5]. Early synthetic work focused on modifying apiol’s allyl side chain to introduce diverse functional groups, including aldehydes and carboxamides. Notably, apiol aldehyde (4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, CAS 17055-09-3) was identified as a pivotal intermediate [3], accessible via formylation of dihydroapiol derivatives [4]. The carboxamide was subsequently derived through oxidation or amidation of this aldehyde, reflecting a broader strategy to diversify natural product scaffolds for pharmacological exploration.
As a synthetically tractable benzodioxole analogue, this carboxamide has emerged as a versatile intermediate in oncology-focused drug discovery:
Table 2: Therapeutic Applications of Benzodioxole Carboxamide Analogues
Analog Structure | Biological Target | Therapeutic Area |
---|---|---|
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde [4] | Mitochondrial complex I | Metastatic cancer |
N-(Benzodioxol-5-ylmethyl)indole-2-carboxamide [6] | Cell cycle proteins (p53, cyclins) | Tumor growth inhibition |
4,7-Dimethoxy-5-methyl-1,3-benzodioxole [8] | Oxidative stress pathways | Neuroprotection |
The compound’s utility is further highlighted in patents describing benzodioxole derivatives as EZH2 histone methyltransferase inhibitors for treating rhabdoid tumors and deuterated analogues for metabolic disorders . This underscores its role as a privileged scaffold in hit-to-lead optimization.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7